

Spectroscopic Data of Tris(hydroxymethyl)methane: A Technical Guide

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)propane-1,3-diol

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tris(hydroxymethyl)methane, a crucial buffer and intermediate in pharmaceutical and biological research. This document details experimental protocols and presents quantitative data in a clear, tabular format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating molecular structure. Below are the ^1H and ^{13}C NMR spectral data for tris(hydroxymethyl)methane in two common deuterated solvents, Deuterium Oxide (D_2O) and Dimethyl Sulfoxide- d_6 (DMSO-d_6).

^1H NMR Spectral Data

The ^1H NMR spectrum of tris(hydroxymethyl)methane is characterized by the resonance of the methylene protons ($-\text{CH}_2$). Due to the molecule's symmetry, all six methylene protons are chemically equivalent, resulting in a single signal. The chemical shift of the hydroxyl ($-\text{OH}$) and amine ($-\text{NH}_2$) protons can vary depending on the solvent, concentration, and temperature, and in D_2O , these labile protons are exchanged with deuterium and are often not observed.

Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
D ₂ O	3.60	Singlet	-CH ₂
DMSO-d ₆	3.23	Singlet	-CH ₂
DMSO-d ₆	4.35	Triplet	-OH
DMSO-d ₆	2.95	Broad Singlet	-NH ₂

Note: The chemical shifts of -OH and -NH₂ protons in DMSO-d₆ are concentration and temperature-dependent and may show coupling to each other and to the methylene protons under certain conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of tris(hydroxymethyl)methane is simple due to the molecule's symmetry, showing two distinct signals corresponding to the methylene carbons and the quaternary carbon.

Solvent	Chemical Shift (δ) ppm	Assignment
D ₂ O	62.5	-CH ₂
D ₂ O	59.8	C-NH ₂
DMSO-d ₆	61.2	-CH ₂
DMSO-d ₆	58.7	C-NH ₂

Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of tris(hydroxymethyl)methane is dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching (hydrogen-bonded)
3000 - 2850	Medium	C-H stretching
1650 - 1580	Medium	N-H bending (scissoring)
1470 - 1450	Medium	C-H bending (scissoring)
1350 - 1260	Medium	O-H bending
1080 - 1000	Strong	C-O stretching
910 - 665	Medium, Broad	N-H wagging

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of tris(hydroxymethyl)methane.

NMR Spectroscopy

3.1.1. Sample Preparation

- Weigh approximately 10-20 mg of tris(hydroxymethyl)methane into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the desired deuterated solvent (D₂O or DMSO-d₆).
- Vortex the mixture until the solid is completely dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

3.1.2. Instrument Parameters (Typical for a 400 MHz Spectrometer)

- ¹H NMR:
 - Number of scans: 16-32

- Relaxation delay: 1-2 seconds
- Pulse width: 90°
- Spectral width: -2 to 12 ppm
- Temperature: 298 K
- ^{13}C NMR:
 - Number of scans: 1024-4096 (or more, depending on concentration)
 - Relaxation delay: 2-5 seconds
 - Pulse width: 30-45°
 - Spectral width: -10 to 220 ppm
 - Temperature: 298 K

3.1.3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak (D_2O : ~4.79 ppm; $\text{DMSO-}d_6$: ~2.50 ppm for ^1H and 39.52 ppm for ^{13}C) or an internal standard (e.g., TMS).
- Integrate the signals in the ^1H NMR spectrum.
- Perform baseline correction.

Infrared (IR) Spectroscopy

3.2.1. KBr Pellet Method

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.[1]

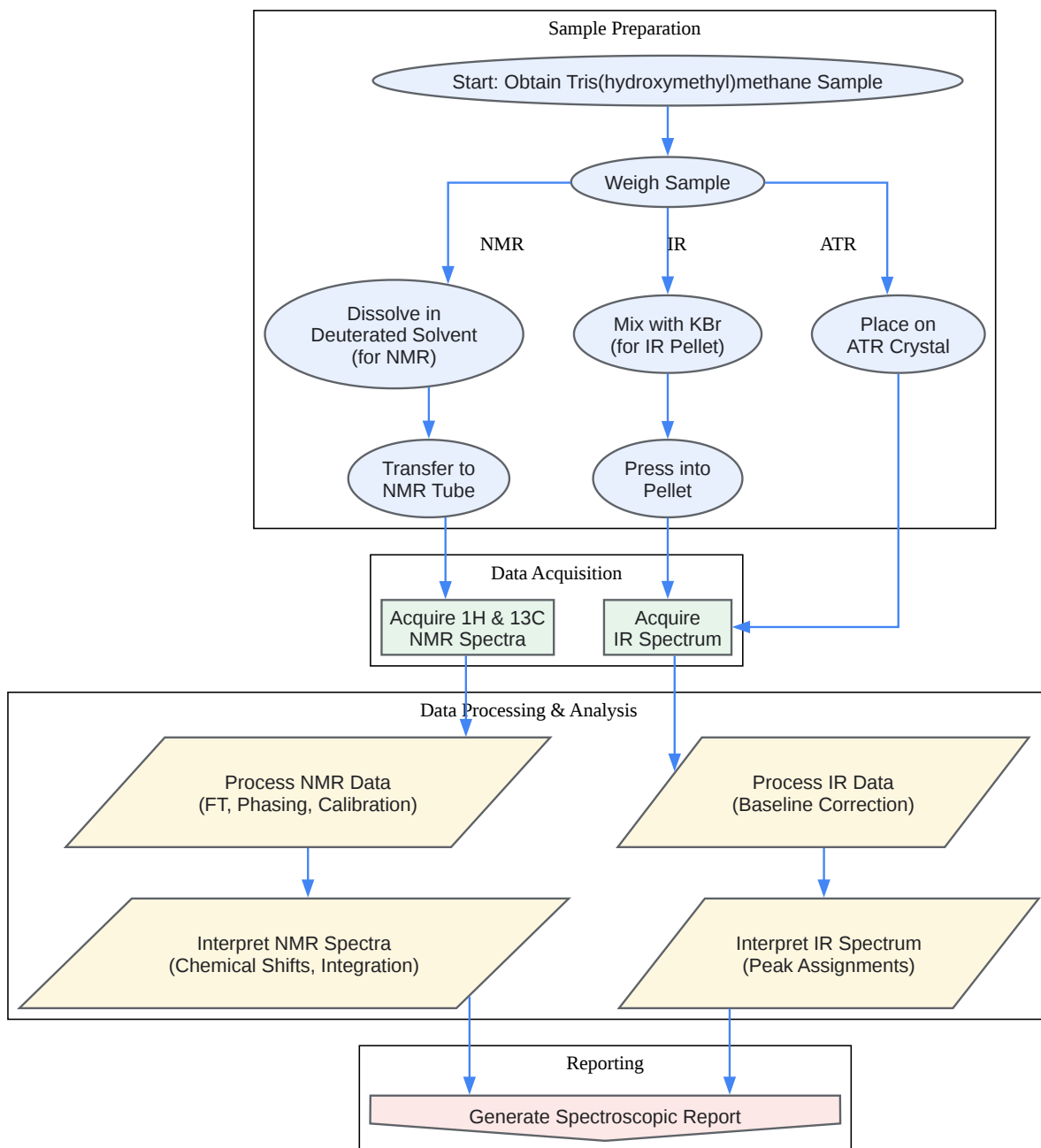
- Grind 1-2 mg of tris(hydroxymethyl)methane with 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
- Transfer the powder to a pellet die.
- Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[3]
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum.

3.2.2. Attenuated Total Reflectance (ATR) Method

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2][4]
- Acquire a background spectrum of the clean, empty ATR crystal.[5]
- Place a small amount of the solid tris(hydroxymethyl)methane sample onto the center of the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.[4]
- Acquire the sample spectrum.
- After the measurement, clean the crystal surface thoroughly.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of tris(hydroxymethyl)methane.



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A generalized workflow for spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for the analysis of tris(hydroxymethyl)methane. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

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